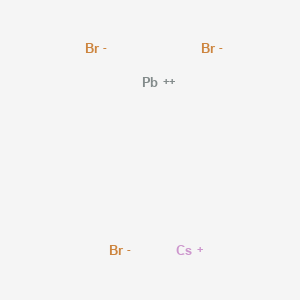

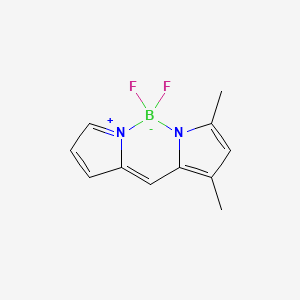

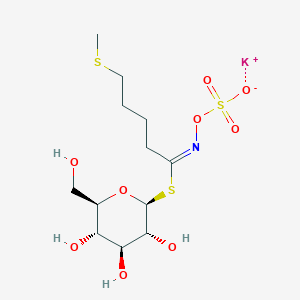

![molecular formula C7H14ClNO B3028141 8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 1630906-33-0](/img/structure/B3028141.png)

8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

Overview

Description

The compound 8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride is a derivative of the 8-oxabicyclo[3.2.1]octane scaffold, which is a versatile intermediate in organic synthesis. This scaffold is particularly interesting due to its potential in the synthesis of bioactive molecules, including those with antitumor and glycosidase inhibitor activities . The structure of 8-oxabicyclo[3.2.1]octane derivatives has been exploited for the construction of chiral building blocks and the synthesis of natural product analogs .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been approached through various methods. Enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one with chiral lithium amides has been used to produce chiral lithium enolates, which are then reacted with electrophiles to afford compounds with good enantiomeric excesses . Another approach involves the reaction of tetrachlorocyclopropene with furan, followed by reduction and oxidation steps to obtain polyhydroxylated derivatives . Additionally, cleavage of the ether bridge in these derivatives has been used to generate polysubstituted cycloheptenones, which are key intermediates for the synthesis of guaianolides and pseudoguaianolides .

Molecular Structure Analysis

The molecular structure of 8-oxabicyclo[3.2.1]octan-3-amine hydrochloride and its derivatives has been characterized by various methods, including X-ray diffraction. These studies have confirmed the presence of multiple stereocenters and functional groups that are amenable to further synthetic modifications . The presence of the oxabicyclic core imparts rigidity to the molecule, which can influence the stereochemical outcomes of reactions.

Chemical Reactions Analysis

8-Oxabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions. They have been used as precursors for the synthesis of norcocaines and pseudonorcocaines, which are analogs of cocaine . The oxabicyclic core can also undergo transformations such as transannular hydroxycyclization to yield tricyclic compounds . Furthermore, the oximino derivative of the scaffold has been reduced to afford amino derivatives, which are important intermediates for further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxabicyclo[3.2.1]octan-3-amine hydrochloride and related compounds are influenced by their molecular structure. The presence of the bicyclic core and functional groups such as ketones, alcohols, and amines can affect properties like solubility, boiling point, and reactivity. These properties are crucial for the compound's behavior in chemical reactions and its potential use in pharmaceutical applications .

Scientific Research Applications

Synthetic Building Blocks for Bioactive Molecules The polyhydroxylated 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes synthesized from 3-chloro-8-oxabicyclo[3.2.1]oct-6-ene-2,4-dione are considered valuable synthetic building blocks. Their structural closeness to certain antitumor and glycosidase inhibitor molecules underscores their potential in medicinal chemistry (Khlevin et al., 2012).

Intermediate for α,β-Unsaturated Ketones Synthesis 8-Oxabicyclo[3.2.1]octan-2-one serves as a key intermediate for synthesizing α,β-unsaturated ketones, which after treatment with BF3·OEt2, cyclize to furanocycloheptanols. This process yields a unique substitution pattern previously unreported (Hopf & Abhilash, 2009).

Marine Natural Products Synthesis The structurally complex marine natural products, including dictyoxetane core, are synthesized from 8-oxabicyclo[3.2.1]oct-6-en-3-ones. This synthesis process involves creating tricyclic epoxy alcohols and their aminated derivatives, highlighting the compound's versatility in synthesizing biologically active compounds (Proemmel et al., 2002).

Catalytic Asymmetric Synthesis The compound plays a crucial role in the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives. This synthesis is achieved through [3+2]-cycloaddition involving platinum-containing carbonyl ylides, resulting in compounds with high enantiomeric excesses, which are significant for the production of chiral molecules (Ishida et al., 2010).

Synthesis of Glycosyl Derivatives The oxabicyclo[3.2.1]octane framework is a pivotal structural element in synthesizing oxygen heterocyclic natural molecules, such as pyran or furan series. This showcases the compound's importance in developing complex organic molecules with potential biological activities (Ievlev et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

It’s known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of tropane alkaloids .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16365 , which may influence its bioavailability.

Result of Action

It’s known that the compound is involved in the synthesis of tropane alkaloids , which display a wide array of interesting biological activities .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOCDSPTSKSVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride | |

CAS RN |

1630906-33-0 | |

| Record name | 8-Oxabicyclo[3.2.1]octan-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

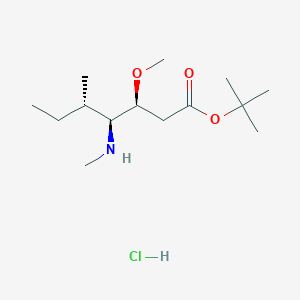

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)